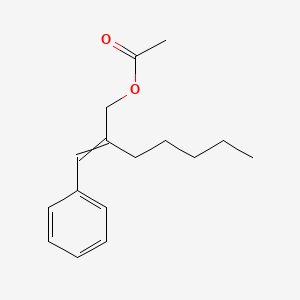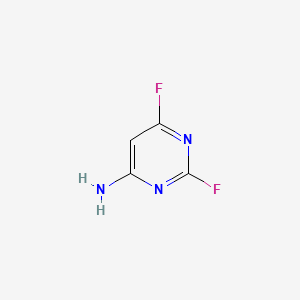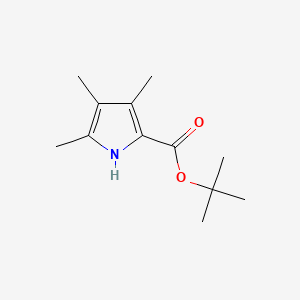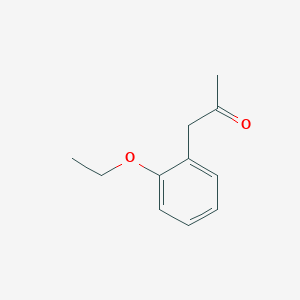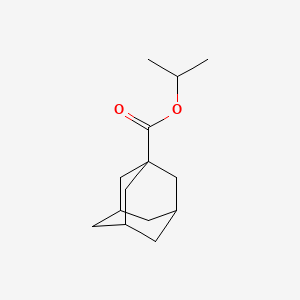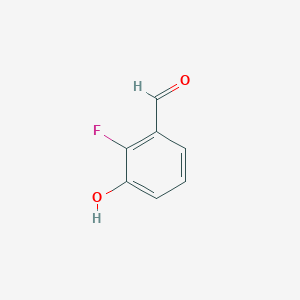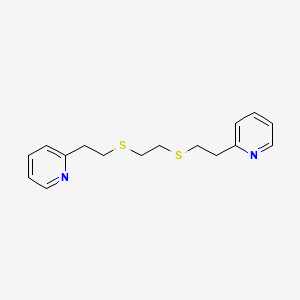![molecular formula C13H15N3 B1330559 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine CAS No. 58314-93-5](/img/structure/B1330559.png)
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a derivative of the azepinoquinazoline family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from simple precursors. For instance, the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride was achieved starting from 3,5-dichloroaniline. This process included a regio-controlled preparation of 4,6-dichloroanthranilic acid using protected aniline and t-butyllithium/tetramethylethylenediamine, followed by carboxylation and subsequent condensation and reduction steps to construct the quinazoline monochloride .
Molecular Structure Analysis
The molecular structures of compounds within this family are characterized by the presence of a fused ring system that includes a quinazoline moiety. X-ray crystallography has been utilized to determine the structures of related compounds, ensuring the accuracy of the synthesized structures and providing insight into their three-dimensional conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and reductions. For example, the synthesis of 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one involved the treatment of a benzimidazolium iodide with 1,1'-carbonyldiimidazole in the presence of triethylamine, followed by a rearrangement under reflux conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple heteroatoms within the ring systems can affect their electronic properties, solubility, and reactivity. The high radiochemical purity of the synthesized quinazoline monochloride, as mentioned in one of the studies, suggests that these compounds can be synthesized with a high degree of specificity and purity, which is crucial for potential pharmaceutical applications .
Applications De Recherche Scientifique
Antitussive Effects
Azepino[2,1-b]quinazolones, including compounds closely related to 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine, have shown significant antitussive activity. These compounds were synthesized and evaluated using a citric acid-induced cough model in guinea pigs. They notably decreased cough frequency and increased cough latency, with one variant showing a comparable effect to codeine (Nepali et al., 2011).
Anticancer Potential
7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), a synthetic analogue of vasicine, reported as having anticancer properties, is currently in pre-clinical studies. A validated reverse phase-HPLC (RP-HPLC) method has been developed for its analysis and stability assessment, highlighting its significance in the field of anticancer research (Sharma et al., 2016).
Antiasthmatic Activity
The compound has demonstrated potent antiasthmatic activity, especially when combined with ambroxol. This study found that the compound significantly inhibited ovalbumin-induced airway hyper-responsiveness and reduced eosinophilic infiltrations into the lung, signifying its potential in asthma treatment (Bande et al., 2012).
Immunopharmacological Properties
Research on the immunopharmacological properties of the compound revealed that it significantly reduced both early and delayed hypersensitivity reactions. It also showed a dose-related reduction in developing adjuvant arthritis in rats, indicating its potential immunomodulatory effects (Sharma et al., 1992).
Role in Acetylcholine Receptor Activity
The compound's interaction with nicotinic acetylcholine receptors was studied, revealing that it altered synaptic activity by increasing parameters like amplitude and rise time of miniature endplate potentials. This indicates its potential application in neurological research or treatment (Ros et al., 2000).
Propriétés
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGVEITZMQLIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=N)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311977 |
Source


|
| Record name | MLS003115295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine | |
CAS RN |
58314-93-5 |
Source


|
| Record name | MLS003115295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

